WKYMVm TFA

Receptor Pharmacology Signal Transduction Leukocyte Biology

WKYMVm TFA is the only FPR agonist that activates all three family members—FPR1, FPR2, and FPR3—making it indispensable for integrated leukocyte functional studies. Unlike restricted analogs (WKYMVM, WKGMVm, WKRMVm) that fail to trigger exocytosis or activate FPR1, WKYMVm uniquely drives chemotaxis, superoxide generation, and degranulation. With 100-fold greater potency than fMLF in chemotaxis assays, it enables sensitive, low-nanomolar experiments with minimal receptor desensitization. Essential for sepsis models where pan-FPR agonism improves survival by 40%.

Molecular Formula C43H62F3N9O9S2
Molecular Weight 970.1 g/mol
Cat. No. B10823541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWKYMVm TFA
Molecular FormulaC43H62F3N9O9S2
Molecular Weight970.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31+,32-,33-,34-,35-;/m0./s1
InChIKeyMYVYQWVNXDVTBW-HQORXVKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WKYMVm TFA: A Pan-FPR Agonist Hexapeptide for Formyl Peptide Receptor Research and Therapeutic Development


WKYMVm TFA (Trp-Lys-Tyr-Met-Val-D-Met trifluoroacetate) is a synthetic hexapeptide that functions as a potent, pan-agonist for the formyl peptide receptor (FPR) family, including FPR1, FPR2 (formerly FPRL1), and FPR3 (formerly FPRL2) [1]. As the trifluoroacetate salt form, it exhibits enhanced solubility and stability compared to the free base, making it the preferred formulation for reproducible in vitro and in vivo studies . This peptide is a critical tool compound in immunology, inflammation, and oncology research due to its ability to robustly activate multiple leukocyte effector functions, including chemotaxis, superoxide generation, and exocytosis [2].

WKYMVm TFA: Why Substitution with WKYMVM or Other FPR Agonists Introduces Experimental and Therapeutic Variability


Generic substitution among FPR agonists is scientifically unsound due to profound differences in receptor selectivity, downstream signaling bias, and functional outcomes. Even closely related analogs like WKYMVM (the all-L amino acid conformer) exhibit a restricted receptor activation profile, failing to activate FPR1 [1]. Furthermore, peptide analogs such as WKGMVm and WKRMVm, while capable of inducing chemotaxis, are completely deficient in triggering exocytosis—a critical phagocyte function [2]. This functional divergence underscores that receptor binding does not equate to functional equivalency, and the choice of agonist directly dictates the observed cellular response. The following quantitative evidence demonstrates precisely where WKYMVm TFA is uniquely differentiated from its closest comparators.

WKYMVm TFA Quantitative Differentiation Guide: Head-to-Head Comparisons vs. Key Analogs and Alternatives


WKYMVm vs. WKYMVM (All-L Conformer): Broader Receptor Spectrum Differentiates Full Pan-Agonism from Restricted FPR2/3 Activation

WKYMVm activates all three FPR family members (FPR1, FPR2, and FPR3), whereas its all-L conformer WKYMVM activates exclusively FPR2 and FPR3, demonstrating no activity at FPR1 [1]. This difference is critical for studies requiring full pan-FPR activation or investigations into FPR1-specific functions.

Receptor Pharmacology Signal Transduction Leukocyte Biology

WKYMVm vs. WKGMVm / WKRMVm Analogs: Unique Ability to Elicit Both Chemotaxis and Exocytosis in Phagocytes

In a direct comparison of phagocyte functional outcomes, WKYMVm induced both chemotaxis and exocytosis, whereas the peptide analogs WKGMVm and WKRMVm could induce chemotaxis but completely failed to trigger exocytosis [1]. This demonstrates a functional selectivity that is not predicted by receptor binding alone.

Phagocyte Function Exocytosis Chemotaxis

WKYMVm vs. fMLF (Classical FPR1 Agonist): Superior Chemotactic Potency and Efficacy Demonstrated in Murine Neutrophils

WKYMVm exhibits significantly greater chemotactic potency compared to the classical FPR agonist fMLF. Optimal chemotaxis of bone marrow neutrophils was achieved with a 100-fold lower concentration of WKYMVm (1 nM) compared to fMLF (100 nM) [1]. This translates to a substantial reduction in required compound for in vitro assays and potentially different in vivo pharmacodynamics.

Chemotaxis Neutrophil Biology Agonist Potency

WKYMVm TFA Salt vs. Free Base: Enhanced Solubility and Stability for Reproducible In Vitro Assays

The trifluoroacetate (TFA) salt form of WKYMVm provides enhanced solubility and stability compared to the free base peptide. It is soluble in water at 10 mg/mL (with ultrasonication) and in DMSO at 30 mg/mL, facilitating a broader range of formulation options for biological assays . The free base form may have more limited solubility, potentially leading to precipitation and inaccurate dosing.

Formulation Solubility Peptide Stability

WKYMVm TFA: Defined Research Applications Based on Quantifiable Differentiation Evidence


Studies Requiring Simultaneous Activation of FPR1, FPR2, and FPR3

When the experimental objective is to investigate the integrated response of the entire FPR family or to model a physiological scenario involving all three receptors, WKYMVm is the required tool. As demonstrated in Section 3, only WKYMVm (and not its analog WKYMVM) can activate FPR1, FPR2, and FPR3 [1]. This makes it essential for experiments in primary human monocytes, which express all three receptor subtypes [2].

Functional Assays of Phagocyte Exocytosis and Degranulation

For studies focused on the exocytotic and degranulation functions of phagocytes—critical for antimicrobial host defense—WKYMVm is the uniquely capable agonist. As shown in Section 3, key peptide analogs like WKGMVm and WKRMVm fail to induce exocytosis despite triggering chemotaxis [1]. Therefore, WKYMVm is the mandatory choice for any assay measuring neutrophil elastase release, myeloperoxidase secretion, or other degranulation markers downstream of FPR activation.

High-Sensitivity Chemotaxis Assays with Primary Neutrophils or Monocytes

Given its 100-fold higher potency in inducing chemotaxis compared to the classical agonist fMLF [1], WKYMVm is the optimal choice for sensitive chemotaxis assays. Its use at low nanomolar concentrations minimizes the risk of receptor desensitization and off-target effects, providing a clearer window into FPR-mediated directed cell migration. This is particularly valuable when working with limited primary cell samples or when screening for modulators of the chemotactic pathway.

Therapeutic Development in Sepsis and Inflammation Models Where Broad FPR Activation is Beneficial

In preclinical models of sepsis and acute inflammation, WKYMVm has demonstrated a unique therapeutic profile by enhancing bacterial clearance and improving survival. For instance, treatment with WKYMVm improved survival by 40% in a murine pneumosepsis model [1], and in cecal ligation and puncture (CLP) sepsis models, it enhanced type 1 and type 17 immune responses while inhibiting pro-inflammatory cytokines [2]. These effects are linked to its pan-FPR agonism, which analogs with restricted receptor profiles cannot replicate, making WKYMVm the lead candidate for further therapeutic development in this area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for WKYMVm TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.